molecular formula C10H20ClNO2 B2808433 [(3aS,7aR)-7a-(hydroxymethyl)-octahydro-1H-isoindol-3a-yl]methanol hydrochloride CAS No. 2137147-02-3

[(3aS,7aR)-7a-(hydroxymethyl)-octahydro-1H-isoindol-3a-yl]methanol hydrochloride

Cat. No.: B2808433
CAS No.: 2137147-02-3
M. Wt: 221.73
InChI Key: PKXPRDZCQZMRDC-JMVWIVNTSA-N
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Description

[(3aS,7aR)-7a-(hydroxymethyl)-octahydro-1H-isoindol-3a-yl]methanol hydrochloride is a useful research compound. Its molecular formula is C10H20ClNO2 and its molecular weight is 221.73. The purity is usually 95%.
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Biological Activity

[(3aS,7aR)-7a-(hydroxymethyl)-octahydro-1H-isoindol-3a-yl]methanol hydrochloride (CAS No. 2137147-02-3) is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₀H₂₀ClNO₂
  • Molecular Weight : 221.73 g/mol
  • CAS Number : 2137147-02-3

Antimicrobial Activity

Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of isoindole have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of cell membrane integrity and inhibition of nucleic acid synthesis.

Neuropharmacological Effects

Research has highlighted the neuropharmacological potential of isoindole derivatives. In a study assessing the sedative and anxiolytic effects of methanol extracts from related compounds, significant anxiolytic activity was observed in animal models. This suggests that this compound may possess similar neuroactive properties, potentially influencing GABAergic pathways or serotonin receptor modulation .

Cytotoxicity and Antiparasitic Activity

The cytotoxic effects of isoindole derivatives have been evaluated in various studies. For example, compounds with structural similarities have demonstrated cytotoxicity against cancer cell lines and antiparasitic activity against protozoan parasites like Leishmania and Trypanosoma. The effective concentrations (EC50) for these activities often fall below 100 μM, indicating potent biological effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in target cells, leading to apoptosis.
  • Enzyme Inhibition : Isoindole derivatives may inhibit crucial enzymes involved in metabolic pathways of pathogens.
  • Receptor Modulation : Potential interaction with neurotransmitter receptors could explain the observed neuropharmacological effects.

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial ActivityCompounds similar to isoindoles showed effective inhibition against Staphylococcus aureus and Candida albicans with MIC values < 10 μg/mL .
Neuropharmacological AssessmentAnxiolytic effects were noted in mice subjected to elevated plus maze tests after administration of methanol extracts containing isoindole structures .
Cytotoxicity EvaluationEC50 values for antiparasitic activity were determined to be below 25 μM for certain isoindole derivatives against Leishmania species .

Properties

IUPAC Name

[(3aR,7aS)-7a-(hydroxymethyl)-2,3,4,5,6,7-hexahydro-1H-isoindol-3a-yl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c12-7-9-3-1-2-4-10(9,8-13)6-11-5-9;/h11-13H,1-8H2;1H/t9-,10+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXPRDZCQZMRDC-JMVWIVNTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CNCC2(C1)CO)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@]2(CNC[C@]2(C1)CO)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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